REACTION_SMILES
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[CH3:1][N:2]1[C:3](=[O:18])[CH2:4][N:5]([CH:8]2[CH2:9][CH2:10][C:11]3([O:12][CH2:15][CH2:14][O:13]3)[CH2:16][CH2:17]2)[CH2:6][CH2:7]1.[ClH:21].[Na+:20].[OH-:19]>>[CH3:1][N:2]1[C:3](=[O:18])[CH2:4][N:5]([CH:8]2[CH2:9][CH2:10][C:11](=[O:12])[CH2:16][CH2:17]2)[CH2:6][CH2:7]1
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Name
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CN1CCN(C2CCC3(CC2)OCCO3)CC1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCN(C2CCC3(CC2)OCCO3)CC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CN1CCN(C2CCC(=O)CC2)CC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |